![molecular formula C14H21ClFNO B1397483 3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220028-82-9](/img/structure/B1397483.png)
3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Characterization
- The compound has been involved in synthetic chemistry research. For example, a study by Duan-zhi (2005) explored the synthesis of structurally related compounds through reactions involving resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, demonstrating the chemical versatility of piperidine-based compounds (Y. Duan-zhi, 2005).
Potential in Therapeutic Applications
- In the context of therapeutic research, a compound with a similar structure, fasiglifam (TAK‐875), which includes a piperidine moiety, has been studied for its potential in treating type 2 diabetes. This research indicates the potential utility of piperidine-based compounds in developing treatments for chronic conditions (A. Lukin et al., 2020).
Antimicrobial and Antifungal Properties
- Piperidine derivatives have also been investigated for antimicrobial and antifungal properties. A study by Kumar et al. (2016) synthesized a related compound and evaluated its efficacy against various microbial strains, indicating the potential of piperidine-based compounds in antimicrobial research (A. D. Kumar et al., 2016).
Structural Studies and Material Science
- Piperidine compounds have been subject to structural analysis, which is crucial for understanding their potential applications in material science and drug development. For instance, Kariyappa et al. (2016) focused on the synthesis and X-ray diffraction studies of a piperidine-based compound, contributing to the knowledge of its molecular structure and potential applications (Ajay Kumar Kariyappa et al., 2016).
Toxicological Research
- The toxicological profile of piperidine derivatives has been a subject of study, as seen in research by Gul et al. (2003). This research contributes to understanding the safety and potential risks associated with the use of such compounds (H. Gul et al., 2003).
Safety and Hazards
Safety data for 3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride suggests that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . If swallowed, inhaled, or in contact with eyes or clothing, immediate medical attention should be sought .
properties
IUPAC Name |
3-[2-[(2-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.ClH/c15-14-6-2-1-5-13(14)11-17-9-7-12-4-3-8-16-10-12;/h1-2,5-6,12,16H,3-4,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPTCYYFXKRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.